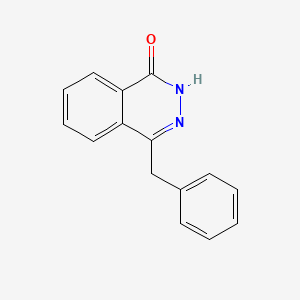

4-Benzyl-1(2H)-phthalazinone

説明

Structure

3D Structure

特性

IUPAC Name |

4-benzyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCCMEHWBGPJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346948 | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32003-14-8 | |

| Record name | 4-(Phenylmethyl)-2H-phthalazin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Benzyl 1 2h Phthalazinone and Its Derivatives

Established Synthetic Routes to the Phthalazinone Skeleton

The construction of the fundamental phthalazinone ring system can be achieved through several established methods, primarily involving cyclocondensation reactions. These routes offer access to a wide array of substituted phthalazinones.

Reactions Involving Phthalic Anhydride (B1165640) and Hydrazine (B178648) Derivatives

A primary and widely utilized method for synthesizing the phthalazinone skeleton involves the reaction of phthalic anhydride or its derivatives with hydrazine hydrate (B1144303) or substituted hydrazines. longdom.orgrsc.org This approach is a classic example of a cyclocondensation reaction. The reaction typically proceeds by the initial formation of a 2-acylbenzoic acid intermediate, which then undergoes cyclization with hydrazine to yield the phthalazinone ring. longdom.org The reaction conditions often involve heating the reactants in a suitable solvent, such as acetic acid or ethanol (B145695). longdom.org

This method has been employed in multi-step syntheses starting from commercially available phthalic anhydride to produce various phthalazinone derivatives. longdom.org For instance, phthalic anhydride can be reacted with aromatic hydrocarbons under Friedel-Crafts conditions to produce 2-aroylbenzoic acids, which are then treated with hydrazine derivatives to furnish the corresponding phthalazinones. longdom.org

Utilization of 3,2-Benzoxazin-4-ones as Precursors

Another effective strategy for the synthesis of phthalazinones involves the use of 3,2-benzoxazin-4-ones as precursors. longdom.orgfayoum.edu.eg These compounds can react with various nitrogen-containing nucleophiles, including hydrazine, to yield phthalazinone derivatives. For example, the reaction of 1-aryl-3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol can produce bis-phthalazinones. longdom.org Similarly, fusing a benzoxazin-4-one with ammonium (B1175870) acetate (B1210297) has been shown to yield a 4-aryl-1(2H)-phthalazinone. longdom.org The versatility of this method allows for the introduction of various substituents onto the phthalazinone core.

Multicomponent Reactions for Phthalazinone Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like phthalazinones from simple starting materials in a single step. nih.gov These reactions are highly atom-economical and often environmentally friendly. rsc.orgnih.gov

One such approach involves a one-pot, three-component reaction of a phthalazinone derivative, an aldehyde, and an active methylene (B1212753) compound, catalyzed by L-proline, to produce novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov Another example is the ultrasound-promoted multicomponent synthesis of phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst. researchgate.net More recent developments include ruthenium-catalyzed multicomponent reactions to access phthalazinones bearing trisubstituted alkenes from hydrazines, 2-formyl-benzoic acid, and alkynes, highlighting the atom economy and green nature of this approach. rsc.org

Specific Synthesis of 4-Benzyl-1(2H)-phthalazinone

The direct synthesis of the target compound, this compound, has been accomplished through specific and efficient procedures.

Four-Step Procedure from Phthalic Anhydride and Phenylacetic Acid

A well-established four-step synthesis of this compound commences with the fusion of phthalic anhydride and phenylacetic acid. sciforum.netjst.go.jp This reaction, typically carried out in the presence of fused sodium acetate at high temperatures, yields 3-benzylidenephthalide. jst.go.jp The subsequent reaction of this intermediate with hydrazine hydrate in boiling ethanol affords the desired this compound. sciforum.netjst.go.jp

This benzylphthalazinone derivative can then be further functionalized. For example, it can be reacted with ethyl chloroacetate (B1199739) to yield an oxophthalazinyl acetate derivative, which upon treatment with hydrazine hydrate, produces the corresponding acetohydrazide. jst.go.jpresearchgate.net

Table 1: Four-Step Synthesis of this compound Derivatives

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Phthalic anhydride, Phenylacetic acid | Fused sodium acetate, 180-240°C | 3-Benzylidenephthalide | sciforum.netjst.go.jp |

| 2 | 3-Benzylidenephthalide | Hydrazine hydrate, Ethanol, Reflux | This compound | sciforum.netjst.go.jp |

| 3 | This compound | Ethyl chloroacetate, Anhydrous K2CO3, Acetone (B3395972)/DMF | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | sciforum.netresearchgate.net |

| 4 | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Hydrazine hydrate, Ethanol, Reflux | 2-(4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetohydrazide | sciforum.netjst.go.jp |

N-Alkylation Strategies and Chemoselective Reactivity

The nitrogen atom at the 2-position of the phthalazinone ring is a key site for further functionalization through N-alkylation. sciforum.netvulcanchem.com The chemoselectivity of this reaction is a crucial aspect, as alkylation can potentially occur at the exocyclic oxygen atom as well. However, studies have shown that the N-alkylation is generally favored, indicating that the nitrogen atom is the more nucleophilic site in the phthalazinone system. sciforum.netnih.gov

The alkylation of this compound with reagents like ethyl chloroacetate or ethyl acrylate (B77674) proceeds selectively on the nitrogen atom. sciforum.netresearchgate.netrsc.org This chemoselective N-alkylation is often carried out in the presence of a base such as anhydrous potassium carbonate in a polar aprotic solvent like a mixture of acetone and DMF. sciforum.netresearchgate.net The resulting N-alkylated products serve as versatile intermediates for the synthesis of a wide range of derivatives, including those with peptide and other functional moieties attached. sciforum.netrsc.org This N-regioselectivity has been confirmed through spectroscopic methods like 1H and 13C-NMR. sciforum.netnih.gov

Table 2: N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Product | Reference |

| Ethyl chloroacetate | Anhydrous K2CO3 | Acetone/DMF | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | sciforum.netresearchgate.net |

| Ethyl acrylate | Anhydrous K2CO3 | - | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | rsc.org |

| 3-Methoxypropylamine | K2CO3 | DMF or Acetonitrile | 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine | vulcanchem.com |

Derivatization Strategies and Functionalization

The derivatization of the this compound scaffold is a key area of research, driven by the quest for novel compounds with specific biological activities. These strategies focus on modifying the N-2 position, the benzyl (B1604629) group, and the core phthalazinone ring, leading to a wide array of analogs.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound often involves either starting from substituted precursors or by direct modification of the parent compound. A common approach is the high-temperature condensation of phthalic anhydride with appropriately substituted phenylacetic acids to form intermediate benzalphthalides. mdpi.com These intermediates are then treated with hydrazine or its derivatives to yield the final phthalazinone analogs. mdpi.com For instance, reacting 4-chlorophenylacetic acid with phthalic anhydride and then with methylhydrazine yields 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one. mdpi.com

Direct alkylation at the N-2 position is another prevalent strategy. This can be achieved by treating the parent this compound with various alkylating agents. For example, N-alkylation with formaldehyde (B43269) in ethanol results in the formation of 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one. researchgate.net Similarly, ethyl or allyl groups can be introduced at the N-2 position via direct alkylation using the corresponding alkyl or alkenyl bromide. mdpi.com Another important modification involves the chemoselective N-alkylation with reagents like ethyl chloroacetate or ethyl acrylate, which serves as a crucial step for further functionalization. nih.govnih.gov This reaction proceeds selectively on the nitrogen atom rather than the oxygen atom due to the higher nucleophilicity of the phthalazinone nitrogen. sciforum.net

Table 1: Synthesis of Substituted this compound Analogs

| Analog | Method | Reagents | Key Conditions | Ref |

|---|---|---|---|---|

| 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one | Condensation & Cyclization | 4-Chlorophenylacetic acid, Phthalic anhydride, Methylhydrazine | High temperature condensation followed by reaction at 80°C | mdpi.com |

| 4-Benzyl-2-ethylphthalazin-1(2H)-one | N-Alkylation | This compound, Ethyl bromide | - | mdpi.com |

| 4-Benzyl-2-allylphthalazin-1(2H)-one | N-Alkylation | This compound, Allyl bromide | - | mdpi.com |

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | N-Alkylation | This compound, Formalin | Reflux in ethanol | researchgate.net |

| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | N-Alkylation (Michael Addition) | This compound, Ethyl acrylate, K₂CO₃ | - | nih.gov |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | N-Alkylation | This compound, Ethyl chloroacetate, K₂CO₃ | Reflux in DMF/acetone | nih.govsciforum.net |

Introduction of Diverse Functional Groups (e.g., Hydrazides, Schiff Bases, Pyrazoles)

A cornerstone of functionalizing the this compound skeleton is the synthesis of its acetohydrazide derivative, which serves as a versatile precursor for a variety of heterocyclic systems. jst.go.jp

Hydrazides: The synthesis typically begins with the N-alkylation of this compound with ethyl chloroacetate to yield (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. nih.govsciforum.net This ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate in ethanol, producing 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide in high yield. nih.govsciforum.netjst.go.jp A similar strategy using ethyl acrylate as the alkylating agent followed by hydrazinolysis yields 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide. nih.gov

Schiff Bases: These derivatives are readily prepared through the condensation of the synthesized hydrazides with various aldehydes. For example, reacting (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide with p-tolualdehyde results in the corresponding (4-benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid (4-methylbenzylidene) hydrazide. researchgate.net Similarly, Schiff bases can be formed by reacting N-substituted aminophthalazinones with aldehydes like 4-methoxybenzaldehyde. jst.go.jp

Pyrazoles: The hydrazide moiety is a key building block for creating pyrazole (B372694) rings. Condensation of a dipeptide hydrazide, such as 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide, with active methylene compounds like malononitrile (B47326) or acetylacetone (B45752) in refluxing ethanol yields novel pyrazole derivatives. nih.gov For instance, the reaction with malononitrile produces 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide. nih.gov However, the reaction of the primary acetohydrazide with 2-(4-methoxybenzylidene)malononitrile was reported to undergo a Michael-type addition rather than the expected cyclization to a pyrazole derivative. jst.go.jp

Table 2: Synthesis of Functionalized Derivatives

| Derivative Type | Precursor | Key Reagents | Product | Ref |

|---|---|---|---|---|

| Hydrazide | (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | Hydrazine hydrate | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | nih.govjst.go.jp |

| Schiff Base | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | p-Tolualdehyde | (4-Benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid (4-methylbenzylidene) hydrazide | researchgate.net |

| Pyrazole | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide | Malononitrile | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide | nih.gov |

| Hydrazone | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide | 2-Furyl methyl ketone | N-(2-(1-(Furan-2-yl)ethylidene)hydrazineyl)-2-oxoethyl)-2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamide | nih.gov |

Formation of Dipeptides and Other Conjugates

The azide (B81097) coupling method is a well-established and effective technique for synthesizing dipeptides and other amino acid conjugates of this compound, known for minimizing racemization. nih.govsciforum.net The process starts with the acetohydrazide or propanehydrazide derivative. nih.govsciforum.net

The hydrazide is first converted to a highly reactive azide intermediate by treating it with a mixture of sodium nitrite (B80452) and hydrochloric acid at a low temperature (around -5°C). nih.govsciforum.net This azide is then immediately reacted in situ with an amino acid ester hydrochloride (e.g., glycine (B1666218) methyl ester, β-alanine methyl ester, or L-leucine methyl ester) in the presence of a base like triethylamine. nih.govsciforum.netnih.gov This coupling reaction forms a peptide bond, linking the phthalazinone moiety to the amino acid.

This strategy can be extended to synthesize longer peptide chains. The newly formed dipeptide ester can be converted back into a hydrazide through reaction with hydrazine hydrate. nih.govnih.gov This new hydrazide can then undergo another round of azide coupling with a different amino acid ester, effectively elongating the peptide chain. nih.govnih.gov This iterative process allows for the construction of a diverse library of phthalazinone-peptide conjugates. nih.gov

Table 3: Formation of Dipeptide Precursors via Azide Coupling

| Hydrazide Precursor | Coupling Partner | Product | Ref |

|---|---|---|---|

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | Glycine methyl ester HCl | Methyl (2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetyl) glycinate | nih.govsciforum.net |

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | β-Alanine methyl ester HCl | Methyl 3-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetamido) propanoate | sciforum.netresearchgate.net |

| 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | L-Leucine methyl ester HCl | Methyl (3-[4-benzyl-1-oxophthalazin-2(1H)-yl) propanoyl amino] leucinate | nih.gov |

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide | Methionine methyl ester HCl | Methyl 2-(2-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamido)acetamido)-4-(methylthio)butanoate | nih.gov |

Synthesis of Thio-derivatives

The conversion of the carbonyl group of the phthalazinone ring into a thiocarbonyl group is a significant functionalization, creating thio-derivatives with different chemical properties. The synthesis of 4-benzyl-2H-phthalazine-1-thione is achieved by treating the parent this compound with a thionating agent. jst.go.jp

Specifically, the reaction involves refluxing this compound with phosphorus pentasulfide (P₄S₁₀) in a suitable inert solvent, such as dry toluene. jst.go.jp The successful thionation is confirmed by spectroscopic analysis, which shows the disappearance of the carbonyl (C=O) stretching band and the appearance of a carbon-sulfur (C=S) band in the IR spectrum. jst.go.jp The resulting phthalazinethione derivative can be used as an intermediate for further reactions. For example, it can react with hydrazine hydrate to yield the corresponding hydrazine derivative. jst.go.jp

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient, atom-economical, and often milder alternatives to classical synthetic procedures for constructing the phthalazinone core.

A notable development is the palladium-catalyzed one-pot synthesis of phthalazinones. acs.org This method utilizes 2-halomethyl benzoates, aryl hydrazines, and paraformaldehyde as a simple and inexpensive carbon source. acs.org This approach provides a direct route to various substituted phthalazinones in good yields. acs.org Palladium catalysis is also crucial for the functionalization of pre-formed phthalazinone rings. For instance, the amination of 4-bromophthalazinones can be achieved via a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) with various amines, including cyclic, aromatic, and benzylamines. beilstein-journals.org The efficiency of this C-N bond formation can be dependent on the specific palladium catalyst and ligand system used, with systems like Pd₂(dba)₃/BINAP proving effective. beilstein-journals.org

Other catalytic systems have also been explored. Iron(III) chloride (FeCl₃) has been used as a catalyst for the synthesis of related 2-substituted 1,2-dihydrophthalazines from 2-(bromomethyl)benzaldehydes and arylhydrazines. longdom.org Furthermore, heteropolyacids (HPAs) have been employed as efficient and recyclable heterogeneous catalysts for the synthesis of 1(2H)-phthalazinone derivatives from the reaction of phthalaldehydic acid and various phenyl hydrazines. researchgate.net

Table 4: Catalytic Approaches in Phthalazinone Synthesis and Functionalization

| Catalytic System | Reaction Type | Substrates | Key Features | Ref |

|---|---|---|---|---|

| Palladium / Ligand (e.g., BINAP) | C-N Cross-Coupling | 4-Bromophthalazinones, Various amines | Functionalization of pre-formed ring; efficient C-N bond formation. | beilstein-journals.org |

| Palladium | One-Pot Synthesis | 2-Halomethyl benzoates, Aryl hydrazines, Paraformaldehyde | Uses paraformaldehyde as a cheap C1 source for core construction. | acs.org |

| Heteropolyacids (HPAs) | Condensation/Cyclization | Phthalaldehydic acid, Phenyl hydrazines | Heterogeneous and recyclable catalyst for core synthesis. | researchgate.net |

| FeCl₃ | Condensation/Cyclization | 2-(Bromomethyl)benzaldehydes, Arylhydrazines | Synthesis of related 1,2-dihydrophthalazine (B1244300) structures. | longdom.org |

Structure Activity Relationship Sar Studies of 4 Benzyl 1 2h Phthalazinone Derivatives

Positional Modifications and Their Impact on Biological Activity

The biological activity of 4-benzyl-1(2H)-phthalazinone derivatives is significantly influenced by the position of various substituents on the phthalazinone core and the benzyl (B1604629) group.

Modifications at the N-2 position of the phthalazinone ring have been a primary focus. For instance, the introduction of a methyl group at the N-2 position has been shown to be crucial for the antifungal activity of certain derivatives. mdpi.com In a series of antifungal compounds, N-2 methylated analogues displayed fair to good inhibitory results, whereas those without this substitution were inactive. mdpi.com However, N-2 methylation alone is not sufficient for activity, as the nature of the substituent at the C-4 position also plays a critical role. mdpi.com For example, changing the C-4 substituent from a benzyl to a 2-naphthylmethyl group resulted in a loss of antifungal activity, highlighting the interplay between different positions on the scaffold. mdpi.com

The position of substituents on the benzyl ring at C-4 is another critical determinant of activity. In a study of derivatives as androgen receptor (AR) antagonists, compounds with two ortho-substituents on the phenyl group of the benzyl moiety demonstrated potent inhibition of cancer cell proliferation. nih.gov Specifically, a derivative with 2,6-dichloro substitution on the benzyl ring showed high binding affinity to the androgen receptor. nih.gov This suggests that steric hindrance or specific electronic interactions at the ortho positions are favorable for this particular biological target.

Furthermore, the location of certain functional groups can dictate the selectivity of the compound. In a study on phthalazinone-dithiocarbamate hybrids as potential anticancer agents, the position of the dithiocarbamate (B8719985) moiety significantly influenced the activity and selectivity. When placed at the N-2 position, the compounds generally showed better activity against A-2780 and MCF-7 cancer cell lines. Conversely, placing the dithiocarbamate at the C-4 position led to selectivity towards the NCI-H460 cell line. nih.gov

The following table summarizes the impact of positional modifications on the biological activity of this compound derivatives based on selected studies.

| Position of Modification | Substituent/Modification | Biological Activity | Reference |

| N-2 of Phthalazinone | Methyl group | Essential for antifungal activity | mdpi.com |

| C-4 of Phthalazinone | 2-Naphthylmethyl (vs. Benzyl) | Loss of antifungal activity | mdpi.com |

| Ortho-positions of Benzyl Ring | Two substituents (e.g., 2,6-dichloro) | Potent androgen receptor antagonism | nih.gov |

| N-2 vs. C-4 Position | Dithiocarbamate moiety | Dictates cancer cell line selectivity | nih.gov |

Influence of Substituents on Pharmacological Profiles

The nature of the substituents on the this compound scaffold plays a pivotal role in defining the pharmacological profile of the resulting derivatives. The electronic and steric properties of these substituents can dramatically alter the biological activity, leading to compounds with anticancer, antimicrobial, or other therapeutic effects. jst.go.jposf.io

In the context of anticancer activity, various substituents have been explored. For instance, derivatives of this compound have been investigated as inhibitors of poly(ADP-ribose)polymerase (PARP), a family of proteins involved in DNA repair and a target for cancer therapy. jst.go.jp Meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives have shown promise as potent PARP-1 inhibitors. osf.io The introduction of a dithiocarbamate moiety has also been explored for its anticancer potential. In one study, replacing a benzyl group with a propargyl group in a series of dithiocarbamate hybrids significantly improved the antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

The development of androgen receptor (AR) antagonists based on the 4-benzyl-1-(2H)-phthalazinone skeleton has also been a focus. A study found that a derivative with two ortho-substituents on the phenyl group potently inhibited the proliferation of SC-3 cells and demonstrated a high binding affinity for the wild-type AR. nih.gov This particular compound also showed inhibitory activity against LNCaP cells, which contain a mutated androgen receptor. nih.gov

For antifungal applications, the substituents on both the N-2 position and the benzyl group at C-4 are critical. The presence of a 4-chlorobenzyl substituent at the C-4 position was identified as a key feature for antifungal activity. mdpi.com The combination of an N-methyl group and a 4-chlorobenzyl group at C-4 resulted in a compound with remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. mdpi.com In contrast, other substituents on the benzyl side chain, such as methoxy (B1213986) or methylthio groups, in conjunction with an N-methyl group, only conferred moderate activity. mdpi.com The addition of a second chlorine substituent to the benzyl ring did not lead to significant changes in antifungal activity. mdpi.com

The table below provides a summary of the influence of different substituents on the pharmacological profiles of this compound derivatives.

| Substituent | Position | Pharmacological Profile | Key Findings | Reference |

| Meta-substituents | Benzyl ring | PARP-1 inhibition (Anticancer) | Retain low nanomolar cellular activity and good in vivo stability. | osf.io |

| Dithiocarbamate/Propargyl | N-2 | Antiproliferative (Anticancer) | Propargyl group improved activity against MCF-7 cells. | nih.gov |

| Two ortho-substituents | Benzyl ring | Androgen Receptor Antagonism | Potent inhibition of cancer cell proliferation and high AR binding affinity. | nih.gov |

| 4-Chlorobenzyl | C-4 | Antifungal | Key feature for antifungal activity, especially when combined with N-2 methylation. | mdpi.com |

| Methoxy, Methylthio | Benzyl ring | Antifungal | Conferred only moderate antifungal activity. | mdpi.com |

Rational Design Principles for Enhanced Efficacy

The rational design of this compound derivatives is a key strategy to enhance their efficacy and selectivity for specific biological targets. This approach often involves computational modeling and a deep understanding of the structure-activity relationships to guide the synthesis of new and improved compounds. nih.govnih.govnih.gov

One of the core principles in the rational design of these derivatives is the use of the phthalazinone scaffold as a bioisostere or a key interacting moiety. For instance, in the design of novel inhibitors for bromodomain-containing protein 4 (BRD4), a target in breast cancer, the phthalazinone ring was introduced to replace a benzene (B151609) ring in a lead compound. The lactam moiety of the phthalazinone, acting as both a hydrogen bond donor and acceptor, was intended to form hydrogen bonds with the target protein. nih.gov

Another important design principle is the strategic modification of flexible linkers to optimize the conformation of the molecule for binding. In the same study on BRD4 inhibitors, a carbonyl group in the lead compound was replaced with a methylene (B1212753) group. This modification was aimed at increasing the flexibility of the molecule, allowing the phthalazinone to adopt a more favorable conformation for binding to BRD4. nih.gov

Docking studies are a crucial tool in the rational design process, providing insights into the binding modes of the derivatives with their target proteins. For example, a docking study of a 4-benzyl-1-(2H)-phthalazinone derivative with the androgen receptor (AR) ligand-binding domain indicated that the benzyl group is important for the antagonistic activity. nih.govresearchgate.net This information can then be used to guide further modifications to enhance the interaction with the receptor.

Furthermore, rational design often involves a process of hit optimization based on previously identified active compounds. In the development of inhibitors of the IL-15/IL-2Rβ interaction, specific modifications were introduced to a lead inhibitor based on optimized SAR and modeling. nih.gov This iterative process of design, synthesis, and biological evaluation allows for the refinement of the chemical structure to achieve improved efficacy and selectivity. nih.gov

The following table outlines some of the rational design principles applied to enhance the efficacy of this compound derivatives.

| Design Principle | Target | Modification | Rationale for Enhanced Efficacy | Reference |

| Scaffold Hopping/Bioisosteric Replacement | BRD4 | Replacing a benzene ring with a phthalazinone ring | The lactam moiety of phthalazinone can form hydrogen bonds with the target protein. | nih.gov |

| Introduction of Flexible Linkers | BRD4 | Replacing a carbonyl group with a methylene group | Increased flexibility to achieve a more favorable binding conformation. | nih.gov |

| Structure-Based Design (Docking) | Androgen Receptor | Maintaining the benzyl group | The benzyl group is crucial for antagonistic activity. | nih.govresearchgate.net |

| Hit Optimization based on SAR | IL-15/IL-2Rβ Interaction | Specific modifications based on optimized SAR and modeling | To improve the efficacy and selectivity of a lead inhibitor. | nih.gov |

Pharmacological and Biological Investigations

Anticancer and Antitumor Activities.

The 4-benzyl-1(2H)-phthalazinone core structure has served as a versatile template for the development of numerous potent anticancer agents. sciforum.netlongdom.org These compounds have demonstrated efficacy through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, antagonism of hormone receptors, direct cytotoxic effects on cancer cells, and the induction of programmed cell death.

Inhibition of Poly(ADP-ribose)polymerases (PARPs).

Derivatives of this compound have been identified as potent inhibitors of Poly(ADP-ribose)polymerases (PARPs), a family of enzymes crucial for DNA repair. sciforum.netjst.go.jp By inhibiting PARP, these compounds can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism is particularly effective in cancers with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations. acs.org

A notable example is Olaparib, a PARP inhibitor based on the 4-substituted-2H-phthalazin-1-one scaffold. sciforum.netjst.go.jprsc.org Another derivative, 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281), has been shown to be a potent inhibitor of both PARP-1 and PARP-2. acs.org Research has led to the development of meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives that exhibit low nanomolar cellular activity as PARP-1 inhibitors. osf.io Furthermore, a series of 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been reported as potent PARP-1 inhibitors. researchgate.net

One study focused on creating hybrid molecules by incorporating the 4-benzyl phthalazinone moiety of Olaparib with the N-benzylpiperidine moiety of the AChE inhibitor Donepezil. ingentaconnect.com This resulted in a compound, N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1,2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide (compound 30), which demonstrated potent PARP-1 inhibition with an IC50 value of 8.18±2.81nM. ingentaconnect.com

The phthalazinone moiety is recognized as a key scaffold for PARP-1 inhibition. researchgate.netnih.gov For instance, 4-(4-Fluorobenzyl)phthalazin-1(2H)-one (KU-0059436) is a potent PARP-1/2 inhibitor with an IC₅₀ of less than 10 nM. Two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were evaluated for their inhibitory activity against PARP-1, with one compound emerging as a more potent inhibitor (IC50 = 97 nM) than Olaparib (IC50 = 139 nM). osf.io

| Compound Name/Series | Target | IC50 Value | Reference |

| 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281) | PARP-1/PARP-2 | Single-digit nanomolar | acs.org |

| Meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives | PARP-1 | Low nanomolar | osf.io |

| N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1,2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide (compound 30) | PARP-1 | 8.18±2.81nM | ingentaconnect.com |

| 4-(4-Fluorobenzyl)phthalazin-1(2H)-one (KU-0059436) | PARP-1/2 | < 10 nM | |

| 4-phenyl/benzylphthalazin-1-one derivative | PARP-1 | 97 nM | osf.io |

Aurora Kinase Inhibition.

The this compound scaffold has also been utilized to develop inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. osf.ionih.gov Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in proliferating tumor cells. osf.io

For instance, a class of Aurora kinase inhibitors based on a phthalazinone-pyrazole scaffold has been developed, resulting in a potent and selective series of compounds. osf.io One such derivative, based on a 4-(pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one scaffold, inhibits Aurora-A with an IC50 of 71 nM. jst.go.jp Another compound, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, was found to be a potent inhibitor of both Aurora A and Aurora B kinases, with IC50 values of 118 and 80 nM, respectively. osf.io This compound is considered a promising pan-Aurora kinase inhibitor for cancer treatment. osf.io

Furthermore, the compound 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) was identified as an inhibitor of Aurora kinase A. nih.gov However, its T-antigen repressing effect in Merkel cell carcinoma is thought to be independent of Aurora kinase A inhibition. nih.gov A series of novel 4-substituted phthalazinones were synthesized and evaluated as Aurora B kinase inhibitors. nih.gov Among them, 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea exhibited the most potent anti-proliferative activity against HCT116 cells and moderate Aurora B inhibitory activity with an IC50 value of 142 nM. nih.gov

| Compound Name/Series | Target | IC50 Value | Reference |

| 4-(pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one derivative | Aurora-A | 71 nM | jst.go.jp |

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide | Aurora A / Aurora B | 118 nM / 80 nM | osf.io |

| 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea | Aurora B | 142 nM | nih.gov |

Fibroblast Growth Factor Receptor (FGFR) Inhibition.

While direct and extensive research on this compound as an FGFR inhibitor is not widely reported in the provided context, the broader class of phthalazinone derivatives has been investigated for activity against vascular endothelial growth factor receptor (VEGFR), a related receptor tyrosine kinase. Some phthalazinone derivatives have been studied as inhibitors of VEGFR-2, which is crucial for tumor angiogenesis. acs.org This suggests a potential avenue for future research into the FGFR inhibitory properties of the this compound scaffold.

Androgen Receptor Antagonism in Prostate Cancer.

Derivatives of this compound have been synthesized and identified as nonsteroidal androgen receptor (AR) antagonists. osf.ionih.govnih.gov The androgen receptor plays a critical role in the growth and survival of prostate cancer cells, making AR antagonists a cornerstone of prostate cancer therapy. nih.govnih.gov

One synthesized derivative with two ortho-substituents on the phenyl group demonstrated potent inhibition of SC-3 cell proliferation with an IC50 of 0.18 μM and a high binding affinity for the wild-type AR (IC50: 10.9 μM), comparable to the established antiandrogen hydroxyflutamide. osf.ionih.gov This compound also effectively inhibited the proliferation of LNCaP cells, which harbor a mutated androgen receptor. osf.ionih.gov Docking studies have suggested that the benzyl (B1604629) group of these phthalazinone derivatives is important for their antagonistic activity. nih.gov These findings indicate that 4-benzyl-1-(2H)-phthalazinone derivatives are a promising class of AR antagonists for potential clinical applications in prostate cancer. nih.gov

| Cell Line | Activity | IC50 Value | Reference |

| SC-3 | Proliferation Inhibition | 0.18 μM | osf.ionih.gov |

| wt AR | Binding Affinity | 10.9 μM | osf.ionih.gov |

| LNCaP (T877A-mutated AR) | Proliferation Inhibition | - | osf.ionih.gov |

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HCT116, A549, HepG2, LoVo, MCF-7).

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines.

One study reported that a derivative, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, exhibited potent antiproliferative activity against five carcinoma cell lines: HeLa, A549, HepG2, LoVo, and HCT116, with IC50 values ranging from 2.2 to 4.6 μM. osf.io Another investigation found that two compounds, 15 and 16, showed very strong cytotoxic activity against HePG-2, HCT-116, PC3, and MCF-7 cell lines. Specifically, compound 16 was more potent than the standard drug 5-FU against HePG2 and MCF-7 cells.

A separate study synthesized twenty-nine compounds from 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide and tested their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compounds 11d, 12c, and 12d showed potent activity against both cell lines, with IC50 values in the low micromolar range. nih.gov Another series of 1,4-substituted phthalazine (B143731) derivatives showed excellent selectivity for the MDA-MB-231 cell line. researchgate.net

Furthermore, novel phthalazin-1(2H)-one derivatives with a dithiocarbamate (B8719985) moiety were synthesized and evaluated for their antiproliferative effects. mdpi.com S-benzyl analogues generally showed moderate activity against the MCF-7 cell line, while replacing the benzyl group with a propargyl group significantly improved activity. mdpi.com

| Compound/Series | Cell Line | IC50 Value (µM) | Reference |

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide | HeLa, A549, HepG2, LoVo, HCT116 | 2.2-4.6 | osf.io |

| Compound 15 | HePG-2 | 7.8±0.23 | |

| Compound 15 | HCT-116 | 8.5±0.31 | |

| Compound 15 | PC3 | 8.9±0.51 | |

| Compound 15 | MCF-7 | 8.9±0.62 | |

| Compound 16 | HePG-2 | 5.6±0.22 | |

| Compound 16 | HCT-116 | 7.7±0.25 | |

| Compound 16 | PC3 | 8.6±0.34 | |

| Compound 16 | MCF-7 | 5.0±0.41 | |

| Compound 11d | MCF-7 | 2.1 | nih.gov |

| Compound 11d | MDA-MB-231 | 0.92 | nih.gov |

| Compound 12c | MCF-7 | 1.4 | nih.gov |

| Compound 12c | MDA-MB-231 | 1.89 | nih.gov |

| Compound 12d | MCF-7 | 1.9 | nih.gov |

| Compound 12d | MDA-MB-231 | 0.57 | nih.gov |

| Compound 6g (propargyl derivative) | MCF-7 | 7.64 ± 0.5 | mdpi.com |

Apoptosis Induction in Cancer Cells.

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death.

For example, 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea, an Aurora B kinase inhibitor, was found to induce apoptosis in HCT116 cells by up-regulating the expression of pro-apoptotic proteins BAD and Bax. nih.gov Another study showed that compound 12d induced apoptosis in MDA-MB-231 breast cancer cells by a remarkable 64.4-fold compared to the control. nih.gov

Furthermore, a series of phthalazine-based derivatives were synthesized and found to induce apoptosis in HCT-116 cells. researchgate.net Specifically, treatment with compound 12b led to a 21.7-fold increase in apoptosis in HCT-116 cells. researchgate.net The anticancer activity of certain oxadiazol-phthalazinone derivatives has also been linked to apoptosis induction.

| Compound | Cell Line | Fold Induction of Apoptosis | Reference |

| 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea | HCT116 | - | nih.gov |

| Compound 12d | MDA-MB-231 | 64.4 | nih.gov |

| Compound 12b | HCT-116 | 21.7 | researchgate.net |

Antimicrobial Activities

The this compound core and its derivatives have been shown to possess significant antimicrobial properties, with activity against a spectrum of bacteria and fungi. researchgate.netsemanticscholar.org

Derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. semanticscholar.org Studies have demonstrated that modifications to the core structure can lead to compounds with notable antibacterial activity. jst.go.jpresearchgate.net For instance, certain synthesized derivatives showed significant inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). jst.go.jp Specifically, compounds 12c and 19 were effective against E. coli, while compounds 12c , 17 , and 18 showed significant activity against S. aureus. jst.go.jp Another study highlighted that selected derivatives exhibited promising effects against various bacterial strains. researchgate.netsemanticscholar.org

Table 2: Antibacterial Activity of this compound Derivatives (Inhibition Zone in mm)

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |

|---|---|---|---|---|

| 7 | - | Significant Inhibition | Significant Inhibition | jst.go.jp |

| 12c | Significant Inhibition | Significant Inhibition | - | jst.go.jp |

| 17 | Significant Inhibition | - | - | jst.go.jp |

| 18 | Significant Inhibition | - | - | jst.go.jp |

| 19 | Significant Inhibition | Significant Inhibition | - | jst.go.jp |

The antifungal potential of this chemical family has also been a subject of investigation. osf.io Research has shown that specific substitutions on the phthalazinone ring are crucial for activity. A study involving twenty-five polysubstituted phthalazinone derivatives found that N²-methylation was important for antifungal effects. nih.govhud.ac.uk The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) , a derivative, displayed remarkable activity against dermatophytes and Cryptococcus neoformans. osf.ionih.govhud.ac.uk However, it is noteworthy that many of the tested derivatives were inactive against other common fungi like Candida albicans and Aspergillus species, indicating a specific spectrum of activity. nih.gov

Table 3: Antifungal Activity of a this compound Derivative

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) | Dermatophytes | Remarkable Activity | osf.ionih.govhud.ac.uk |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) | Cryptococcus neoformans | Remarkable Activity | osf.ionih.govhud.ac.uk |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) | Candida albicans | Inactive | nih.gov |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) | Aspergillus species | Inactive | nih.gov |

Antibacterial Effects (Gram-positive and Gram-negative bacteria)

Anti-inflammatory Properties

Phthalazinone derivatives are recognized for their anti-inflammatory potential. ontosight.aijst.go.jp This activity is often linked to their ability to inhibit enzymes that mediate the inflammatory response, such as cyclooxygenases. osf.io

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Phthalazinone derivatives have been designed and synthesized as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer gastric side effects than non-selective NSAIDs. osf.ioresearchgate.net A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their COX inhibitory activity. researchgate.net Several of these compounds showed significant anti-inflammatory activity and were identified as potent and selective COX-2 inhibitors, with some being inactive against the COX-1 isoform. osf.io This selectivity is a desirable characteristic for developing safer anti-inflammatory agents. osf.ioresearchgate.net

Table 4: COX-2 Inhibition Profile of Phthalazinone Derivatives

| Compound Series | Target Enzyme | Activity Profile | Reference |

|---|

| 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives | COX-1 / COX-2 | Potent and selective COX-2 inhibitors; some inactive against COX-1. | osf.ioresearchgate.net |

Antidiabetic Activity

The phthalazinone scaffold has been explored for its potential in managing diabetes. jst.go.jpsciforum.net The therapeutic effect is often associated with the inhibition of aldose reductase, an enzyme implicated in diabetic complications. semanticscholar.org Zopolrestat, a notable phthalazinone derivative, has been investigated in clinical trials for its role as an aldose reductase inhibitor, with the potential to prevent retinopathy, neuropathy, and cataract formation in individuals with diabetes. researchgate.netsemanticscholar.org The versatility of the phthalazinone structure allows for modifications aimed at developing new agents for the management of diabetes and its associated conditions. nih.govresearchgate.net

Aldose Reductase Inhibition

The phthalazinone nucleus is a versatile scaffold for developing enzyme inhibitors, including those for aldose reductase (AR). Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. While the phthalazinone scaffold has been identified as a promising feature for aldose reductase inhibitors, specific inhibitory data for this compound is not extensively detailed in the available literature. sci-hub.senih.gov

However, the potential of this class of compounds is highlighted by Zopolrestat, a phthalazinone derivative that has undergone clinical trials as an aldose reductase inhibitor for preventing diabetic complications like retinopathy, neuropathy, and cataract formation. nih.gov Further research into N-substituted phthalazine sulfonamide derivatives has also identified potent non-classical aldose reductase inhibitors. nih.gov The development of various phthalazinone derivatives continues to be an active area of research in the quest for effective aldose reductase inhibitors. sci-hub.se

Other Pharmacological Activities

Derivatives of this compound have been investigated for a variety of other pharmacological activities, demonstrating the broad therapeutic potential of this chemical class. sci-hub.sejst.go.jpresearchgate.net

Antihypertensive and Cardiotonic Properties

The antihypertensive properties of phthalazinone derivatives are also a subject of interest. jchemrev.com Research into pyrrole-substituted aryl pyridazinone and phthalazinone derivatives has been conducted to evaluate their antihypertensive activities. praxismedicines.com The vasorelaxant properties of these compounds, as discussed in section 4.5.4, contribute to their potential antihypertensive effects.

Anticonvulsant Activity

The phthalazinone skeleton is a key feature in the development of anticonvulsant agents. jst.go.jpresearchgate.net Research has shown that phthalazine derivatives can act as non-competitive antagonists of AMPA receptors, which is a mechanism for their anticonvulsant effects. acs.org

While specific anticonvulsant data for this compound is limited, studies on related structures provide insight into the potential of this class. For example, a series of 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones demonstrated significant anticonvulsant activity in animal models. acs.org One of the most potent compounds in this series, 4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one, was found to be significantly more potent than the reference compound. acs.org

| Compound | Structure | Anticonvulsant Activity (ED₅₀ in µmol/kg) | Reference |

|---|---|---|---|

| 4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one |  | 3.25 | acs.org |

| 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (Reference) |  | 35.8 | acs.org |

Antithrombotic Activity

Phthalazinone derivatives have also been explored for their antithrombotic potential. sci-hub.sejst.go.jp The inhibition of platelet aggregation is a key mechanism for antithrombotic agents. While direct antithrombotic data for this compound is not specified, research on related compounds has shown promising results. For instance, 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives have been synthesized and evaluated for their inhibitory effects on platelet aggregation. jst.go.jp These studies contribute to the understanding of the structure-activity relationships of phthalazinones as antithrombotic agents.

Vasorelaxant Activity

The vasorelaxant properties of phthalazinone derivatives are well-documented and contribute to their potential antihypertensive effects. jst.go.jpresearchgate.net A study on a series of phthalazinone derivatives identified a potent compound with an EC₅₀ of 0.43µM in relaxing isolated rat aorta rings. researchgate.netnih.gov

More specifically, a series of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives were synthesized and their vasorelaxant activity was investigated. nih.gov At the highest concentration tested, most of these compounds induced significant relaxation of denuded aortic rings pre-contracted with phenylephrine, with relaxation percentages ranging from 72.9% to 85.7%. nih.gov These findings highlight the potential of modifications at the N-2 position of the this compound scaffold to yield potent vasorelaxant agents. nih.govresearchgate.net

| Compound Class | Activity | Model | Reference |

|---|---|---|---|

| Phthalazinone derivatives | EC₅₀ = 0.43µM for the most potent compound | Isolated rat aorta rings | researchgate.netnih.gov |

| 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives | 72.9-85.7% relaxation at the highest concentration | Denuded aortic rings pre-contracted with phenylephrine | nih.gov |

Antihistamine and Antiallergic Rhinitis Applications (e.g., Azelastine)

The this compound scaffold is the core structure of the well-known antihistamine, Azelastine. nih.govosf.ioresearchgate.net Azelastine is a potent H1-receptor antagonist used in the treatment of allergic rhinitis. osf.ioresearchgate.net It is a second-generation antihistamine that also demonstrates inhibitory effects on the release of inflammatory mediators from mast cells. drugfuture.com

The chemical structure of Azelastine is 4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone hydrochloride. osf.io Research into phthalazinone-based compounds has led to the identification of bivalent histamine (B1213489) H1 and H3 receptor antagonists. acs.org Some of these analogues have shown potency comparable to Azelastine, with the added benefit of a longer duration of action. acs.org

| Compound | H1 Potency (pA₂) | H3 Potency (pKi) | Reference |

|---|---|---|---|

| Azelastine | 9.7 | 6.8 | acs.org |

| Analogue 56a | 9.1 | 9.6 | acs.org |

| Analogue 56b | 8.9 | 9.5 | acs.org |

Antiatherosclerotic Agents

While direct studies on this compound as an antiatherosclerotic agent are not extensively detailed, research into related phthalazinone derivatives has identified promising activity in this area. researchgate.net Investigations have highlighted compounds such as 4-hydroxymethyl-1(2H)-phthalazinone derivatives as potential antiatherosclerotic agents. osf.ionih.gov

A notable derivative, 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone, also known as EG 626, has been identified as an antiatherosclerotic agent. researchgate.netosf.io Further studies on related compounds, including 7-ethoxycarbonyl-4-formyl-6,8-dimethyl-1(2H)-phthalazinone derivatives, have also been pursued for their antiatherosclerotic properties. researchgate.net The mechanism of action for some of these derivatives is linked to the inhibition of platelet aggregation. nih.gov For instance, EG 626 was found to inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid in in-vitro tests using rabbit platelets. osf.io

Table 1: Phthalazinone Derivatives with Antiatherosclerotic Activity

| Compound Name | Activity Noted | Reference |

| 4-hydroxymethyl-1(2H)-phthalazinone derivatives | Antiatherosclerotic agents | osf.ionih.gov |

| 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626) | Antiatherosclerotic and anti-platelet aggregation agent | researchgate.netosf.io |

| 7-ethoxycarbonyl-4-formyl-6,8-dimethyl-1(2H)-phthalazinone derivatives | Antiatherosclerotic agents | researchgate.net |

Bradykinin (B550075) B1 Receptor Antagonism

The bradykinin B1 receptor, which is induced during tissue injury and inflammation, is a key target in the development of new therapeutic agents. acs.orgnih.gov The phthalazinone scaffold has been utilized to develop potent bradykinin B1 receptor antagonists. acs.org Researchers successfully designed a series of phthalazinone-based antagonists by replacing a sulfonamide acceptor with a cyclic carbonyl unit, a novel approach based on a pharmacophore model. acs.orgnih.gov

Structure-activity relationship (SAR) studies of these phthalazinone derivatives led to the identification of compounds with subnanomolar B1 binding affinity. osf.ioacs.org These antagonists demonstrated high oral bioavailability and significant potency in preclinical pharmacodynamic studies, indicating their potential for therapeutic applications in inflammatory conditions. acs.orgnih.gov

In Vitro and In Vivo Pharmacological Models

Cell Proliferation Assays

Derivatives of this compound have been evaluated in various cell proliferation assays, demonstrating significant cytotoxic and anti-proliferative effects against several cancer cell lines.

In a study focused on developing novel androgen receptor (AR) antagonists, a series of compounds with a 4-benzyl-1-(2H)-phthalazinone skeleton were synthesized. nih.gov One particular derivative, 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone (compound 11c), potently inhibited the proliferation of androgen-dependent SC-3 cells with a half-maximal inhibitory concentration (IC50) of 0.18 μM. nih.gov This compound also showed inhibitory activity against LNCaP cells, which contain a mutated androgen receptor. osf.ionih.gov

More recent research involved the synthesis of novel dipeptide derivatives of 4-benzylphthalazin-1(2H)-one. nih.gov These compounds were tested for cytotoxicity against the HCT-116 human colon cancer cell line. Several derivatives showed potent activity, with compound 12b being particularly effective, displaying an IC50 value of 0.32 μM. nih.gov Further investigation revealed that treatment with compound 12b induced apoptosis in HCT-116 cells by a factor of 21.7 and arrested cell proliferation in the S-phase of the cell cycle. nih.gov The sulforhodamine B (SRB) assay has also been utilized to assess the impact on cell growth in studies involving phthalazinone derivatives. google.com

Table 2: Anti-proliferative Activity of this compound Derivatives

| Derivative | Cell Line | IC50 Value (μM) | Reference |

| 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone | SC-3 | 0.18 | nih.gov |

| Dipeptide derivative 12b | HCT-116 | 0.32 | nih.gov |

| Dipeptide derivative 9c | HCT-116 | 1.58 | nih.gov |

| Hydrazone derivative 13c | HCT-116 | 0.64 | nih.gov |

Enzyme Inhibition Assays

The this compound scaffold has proven to be a versatile starting point for the development of various enzyme inhibitors.

Poly(ADP-ribose)polymerase (PARP) Inhibition: A series of meta-substituted 4-benzyl-2H-phthalazin-1-ones were developed as potent inhibitors of PARP-1. researchgate.net Optimization of this series led to compounds with low nanomolar cellular activity, demonstrating their potential as anticancer agents. researchgate.net

Kinase Inhibition: Phthalazinone derivatives have been identified as inhibitors of several protein kinases. One study reported a compound that acted as a potent pan-Aurora kinase inhibitor, with IC50 values of 118 nM for Aurora A and 80 nM for Aurora B. osf.io More specifically, novel dipeptide derivatives of 4-benzylphthalazin-1(2H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Compound 12b from this series showed potent VEGFR2 inhibition of 95.2%, with an IC50 value of 17.8 μM, which was more potent than the reference drug sorafenib (B1663141) (IC50 of 32.1 μM). nih.gov

Other Enzyme Inhibition: The broader class of phthalazinones has been explored for other enzyme-inhibiting activities. For example, Zopolrestat, a phthalazinone derivative, is an inhibitor of aldose reductase. mdpi.com Additionally, certain 4-aryl-2(1H)-phthalazinone derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.netosf.io

Table 3: Enzyme Inhibition by this compound and Related Derivatives

| Derivative Class / Compound | Target Enzyme | Activity | Reference |

| meta-substituted 4-benzyl-2H-phthalazin-1-ones | PARP-1 | Low nanomolar cellular activity | researchgate.net |

| Phthalazinone derivative | Aurora A Kinase | IC50 = 118 nM | osf.io |

| Phthalazinone derivative | Aurora B Kinase | IC50 = 80 nM | osf.io |

| Dipeptide derivative 12b | VEGFR2 | IC50 = 17.8 μM (95.2% inhibition) | nih.gov |

| Zopolrestat | Aldose Reductase | Inhibitor | mdpi.com |

| 4-Aryl-2(1H)-phthalazinone derivatives | COX-2 | Selective inhibitors | researchgate.netosf.io |

Mechanistic Investigations of 4 Benzyl 1 2h Phthalazinone Action

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 4-benzyl-1(2H)-phthalazinone, and a protein's active site.

Ligand-Protein Interactions and Binding Affinities

Molecular docking studies have been crucial in identifying and characterizing the interactions between this compound derivatives and their protein targets. These studies predict the binding energy, which is a measure of the affinity between the ligand and the protein. For instance, a derivative of this compound, compound 12d , exhibited a significant binding energy of -18.4 kcal/mol when docked with the Epidermal Growth Factor Receptor (EGFR) protein. researchgate.net Another study focusing on androgen receptor (AR) antagonists reported that a derivative, 11c , showed a high binding affinity for the wild-type AR ligand-binding domain. nih.gov

The binding affinity is a critical factor in determining the potential of a compound as a therapeutic agent. The lower the binding energy, the more stable the ligand-protein complex, suggesting a stronger interaction. Research on phthalazinone derivatives as Dengue Virus NS2B-NS3 protease inhibitors revealed that designed compounds had docking scores ranging from -8.9 to -9.60 kcal/mol, indicating strong binding affinities. ajchem-a.com Similarly, studies on Bromodomain-containing protein 4 (BRD4) inhibitors showed that the phthalazinone moiety in a derivative named DDT26 was pivotal for its interaction with the target. semanticscholar.org

Table 1: Binding Affinities of this compound Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Compound 12d | EGFR | -18.4 researchgate.net |

| Phthalazinone Derivatives | DENV NS2B-NS3 Protease | -8.9 to -9.60 ajchem-a.com |

Identification of Key Amino Acid Interactions

Molecular docking not only predicts binding affinities but also identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the compound's biological activity.

For example, the docking of compound 12d with the EGFR protein revealed two hydrogen bonds with the amino acid residues Met 769 and Lys 721. researchgate.net In addition to hydrogen bonding, lipophilic interactions with the phenyl groups of amino acids such as Ala 719 and Leu 694 were also observed. researchgate.net These interactions anchor the ligand within the binding pocket and contribute to its inhibitory activity.

In the context of androgen receptor antagonists, docking studies of compound 11c with the AR ligand-binding domain indicated that the benzyl (B1604629) group plays a crucial role in its antagonistic activity. nih.gov For Dengue Virus protease inhibitors, designed phthalazinone derivatives were found to form conventional hydrogen bonds with amino acid residues GLN-64 and LEU-53. ajchem-a.com

Table 2: Key Amino Acid Interactions of this compound Derivatives

| Compound | Target Protein | Interacting Amino Acids | Type of Interaction |

| Compound 12d | EGFR | Met 769, Lys 721 | Hydrogen Bond researchgate.net |

| Compound 12d | EGFR | Ala 719, Leu 694 | Lipophilic researchgate.net |

| Compound 11c | Androgen Receptor | Not specified | Benzyl group interaction nih.gov |

| Phthalazinone Derivatives | DENV NS2B-NS3 Protease | GLN-64, LEU-53 | Hydrogen Bond ajchem-a.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools that complement experimental studies by providing a detailed understanding of the chemical and physical properties of molecules and their interactions.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its biological activity. A physicochemical study of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, a related compound, revealed its conformational and electronic characteristics, which provided valuable data for the design of new antifungal analogues. mdpi.com The ethenyl linker in some phthalazinone derivatives introduces conformational flexibility, which can impact pharmacokinetic properties like membrane permeability. vulcanchem.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and biomolecular systems over time. These simulations can provide insights into the stability of ligand-protein complexes and the flexibility of different regions of the protein. For instance, MD simulations have been employed to understand the dynamic properties and structural flexibility of P-glycoprotein when interacting with an active phthalazinone derivative, highlighting the stability and rigidity of the active site. researchgate.net

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery. These computational models predict the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like properties early in the development process.

Studies on phthalazinone derivatives designed as Dengue Virus NS2B-NS3 protease inhibitors have shown that these compounds not only have good binding affinities but also exhibit favorable predicted pharmacokinetic profiles. ajchem-a.com The designed ligands satisfied Lipinski's rule of five, which is a guideline for drug-likeness, and had good synthetic accessibility. ajchem-a.com Furthermore, they showed a better ADME profile than the parent template, suggesting high bioavailability. ajchem-a.com Predictions for a related compound, 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-, suggested moderate aqueous solubility and high membrane permeability, leading to a likely bioavailability of over 70%. vulcanchem.com

Table 3: Predicted ADME Properties of Phthalazinone Derivatives

| Compound/Derivative Class | Predicted Property | Value/Observation |

| DENV NS2B-NS3 Protease Inhibitors | Lipinski's Rule | Satisfied ajchem-a.com |

| DENV NS2B-NS3 Protease Inhibitors | Synthetic Accessibility | Good (3.07–3.41) ajchem-a.com |

| DENV NS2B-NS3 Protease Inhibitors | Bioavailability | High ajchem-a.com |

| 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- | Lipophilicity (logP) | 3.2 vulcanchem.com |

| 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- | Aqueous Solubility | Moderate (~50 µM) vulcanchem.com |

| 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- | Bioavailability | >70% vulcanchem.com |

Cellular Pathway Modulation

The molecular interactions of this compound and its derivatives have been a subject of significant research, revealing their ability to modulate key cellular pathways implicated in cancer and other diseases. The phthalazinone core structure serves as a versatile scaffold for the development of targeted therapeutic agents. Investigations have primarily focused on its role in inhibiting Poly(ADP-ribose) polymerase (PARP) and antagonizing the androgen receptor (AR).

Derivatives of this compound have been identified as potent inhibitors of PARP enzymes. google.comvulcanchem.com PARP plays a critical role in DNA repair mechanisms; its inhibition can lead to increased cytotoxicity in cancer cells, particularly those with existing DNA repair deficiencies. google.comgoogle.com The phthalazinone moiety is thought to mimic the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the substrate for PARP enzymes, thereby blocking their catalytic activity. vulcanchem.com This mechanism is a cornerstone of the anti-cancer potential of phthalazinone-based compounds. jst.go.jp For instance, certain derivatives have shown significant PARP-1 inhibitory activity, which is crucial for the repair of DNA single-strand breaks. jst.go.jpingentaconnect.com

In addition to PARP inhibition, this compound has been developed as a nonsteroidal antagonist of the androgen receptor (AR). osf.ionih.gov The AR is a key driver in the progression of prostate cancer. nih.gov By binding to the AR, these compounds can block the signaling pathway that promotes the growth of prostate cancer cells. osf.ionih.gov Docking studies have suggested that the benzyl group of the molecule is important for its antagonistic activity. nih.gov

Cell Cycle Arrest (e.g., S-phase arrest)

The modulation of cellular pathways by this compound derivatives can lead to disruptions in the normal progression of the cell cycle, a common mechanism for anti-cancer agents. While some derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phases, specific derivatives have demonstrated the ability to induce arrest during the S-phase of the cell cycle. nih.govresearchgate.netnih.govnih.gov The S-phase is the period of DNA synthesis, and halting the cell cycle at this stage can be an effective way to inhibit cancer cell proliferation.

A study investigating derivatives of 4-benzyl-2H-phthalazine reported that the administration of compounds 4a and 4b resulted in the accumulation of MCF-7/ADR cells in the S-phase. researchgate.net More recently, a study on a novel phthalazine-based derivative, 12b , demonstrated that it caused cell cycle arrest at the S-phase in HCT-116 cells. nih.gov Treatment with compound 12b led to a significant increase in the cell population in the S-phase, from 27.8% in untreated cells to 38.3%. nih.gov This arrest was accompanied by a decrease in the G1-phase population and a non-significant increase in the G2-phase population. nih.gov

These findings indicate that the this compound scaffold can be chemically modified to produce compounds that specifically target the S-phase of the cell cycle, highlighting a key mechanism of their anti-proliferative action.

Data Tables

Table 1: Investigated this compound Derivatives and their Effect on Cell Cycle

| Compound | Cell Line | Observed Effect |

| 4a | MCF-7/ADR | S-phase accumulation |

| 4b | MCF-7/ADR | S-phase accumulation |

| 12b | HCT-116 | S-phase arrest |

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The 4-benzyl-1(2H)-phthalazinone core structure serves as a valuable starting point for the synthesis of new therapeutic molecules. sciforum.net Researchers have successfully modified this scaffold to create derivatives with enhanced potency and selectivity for various biological targets. sciforum.net

One significant area of development is in cancer therapy. Derivatives of this compound have been synthesized and shown to exhibit potent antiproliferative effects against several cancer cell lines. sciforum.net For instance, the introduction of specific substituents on the benzyl (B1604629) group has led to the creation of nonsteroidal androgen receptor (AR) antagonists. nih.gov One such derivative, with two ortho-substituents on the phenyl group, demonstrated potent inhibition of SC-3 cell proliferation with an IC50 value of 0.18 μM and also inhibited the proliferation of LNCaP cells, which contain a mutated androgen receptor. nih.govosf.io

Furthermore, the phthalazinone scaffold has been utilized to develop inhibitors of other key proteins involved in cancer progression. A series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4). nih.gov One compound from this series, DDT26, showed a strong inhibitory effect on BRD4 with an IC50 of 0.237 ± 0.093 μM and also exhibited a moderate inhibitory effect on Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov The development of phthalazinone-based inhibitors for enzymes like Aurora-A kinase is another promising avenue, with some derivatives showing high selectivity and oral bioavailability. jst.go.jp

The synthesis of these novel agents often involves multi-step procedures starting from the core this compound. sciforum.netnih.gov A common intermediate, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide, is frequently used as a precursor to introduce further chemical diversity, leading to the creation of dipeptides and other derivatives with potential biological activity. sciforum.netnih.gov

Table 1: Examples of Novel Therapeutic Agents Derived from this compound

| Derivative Class | Target | Example Research Finding | Reference(s) |

|---|---|---|---|

| Androgen Receptor Antagonists | Androgen Receptor (AR) | A derivative with two ortho-substituents on the phenyl group potently inhibited SC-3 cell proliferation (IC50: 0.18 μM). nih.govosf.io | nih.govosf.io |

| BRD4 Inhibitors | Bromodomain-containing protein 4 (BRD4) | Compound DDT26 exhibited potent BRD4 inhibition (IC50: 0.237 ± 0.093 μM) and moderate PARP1 inhibition. nih.gov | nih.gov |

| Aurora-A Kinase Inhibitors | Aurora-A Kinase | A novel class of inhibitors based on a 4-(pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one scaffold was reported. jst.go.jp | jst.go.jp |

| PARP-1 Inhibitors | Poly(ADP-ribose) polymerase-1 (PARP-1) | Two series of 4-benzylphthalazin-1-ones showed significant cytotoxic activity against A549 lung carcinoma cells, with one compound being a more potent PARP-1 inhibitor than Olaparib. osf.io | osf.io |

Strategies for Lead Optimization and Drug Discovery

Lead optimization is a critical phase in drug discovery, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For this compound, various strategies have been employed to refine its structure for improved therapeutic potential. researchgate.netnih.gov

A key strategy involves the systematic modification of the core structure and the exploration of structure-activity relationships (SAR). osf.io For example, in the development of androgen receptor antagonists, it was found that the benzyl group is crucial for antagonistic activity, and introducing two ortho-substituents on the phenyl group significantly increased potency. nih.gov Similarly, for dengue virus inhibitors, SAR studies of phthalazinone derivatives led to the discovery of a compound with potent activity against DENV-2 RNA replication (IC50 of 0.13 μM) and a high selectivity index. osf.io

Another important optimization approach is molecular hybridization, which involves combining the pharmacophoric features of different bioactive molecules into a single hybrid compound. nih.gov This strategy aims to create derivatives with improved affinity, efficacy, or a dual mechanism of action. nih.gov For instance, phthalazinone-dithiocarbamate hybrids have been synthesized, showing that the location of the dithiocarbamate (B8719985) moiety significantly influences the antiproliferative activity and selectivity against different cancer cell lines. nih.gov

Synthetic methodologies play a crucial role in lead optimization. The azide (B81097) coupling method is a frequently used technique to synthesize N-substituted amino acid methyl esters and dipeptides from this compound precursors, allowing for the controlled introduction of various functional groups. sciforum.net This method is valued for minimizing racemization during peptide synthesis. nih.gov Furthermore, the chemoselective N-alkylation of the phthalazinone ring is a fundamental step that enables the attachment of different side chains, leading to a diverse library of compounds for screening. sciforum.netnih.gov For instance, N-alkylation with ethyl chloroacetate (B1199739) yields an ester that can be converted to a hydrazide, a versatile intermediate for further modifications. nih.gov

Table 2: Lead Optimization Strategies for Phthalazinone Derivatives

| Strategy | Description | Example Application | Reference(s) |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand the relationship between the structure and its biological activity. | Identifying the importance of the benzyl group and ortho-substituents for androgen receptor antagonism. nih.gov | nih.govosf.io |

| Molecular Hybridization | Combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound. | Synthesis of phthalazinone-dithiocarbamate hybrids to develop novel anticancer agents. nih.gov | nih.gov |

| Azide Coupling Method | A synthetic route for forming peptide bonds with minimal racemization, used to create dipeptide derivatives. | Synthesis of dipeptides from (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid hydrazide. sciforum.net | sciforum.netnih.gov |

| Chemoselective N-Alkylation | Selective alkylation at the nitrogen atom of the phthalazinone ring to introduce diverse functional groups. | Reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to form a key intermediate for further derivatization. nih.gov | sciforum.netnih.gov |

Combination Therapies and Synergistic Effects

The complexity of diseases like cancer often necessitates the use of combination therapies to achieve better therapeutic outcomes, overcome drug resistance, and reduce toxicity. nih.gov The unique mechanisms of action of this compound derivatives make them promising candidates for use in combination with other therapeutic agents.

A significant area of interest is the combination of phthalazinone-based PARP inhibitors with other anticancer drugs. Since PARP inhibitors interfere with DNA damage repair, they can sensitize cancer cells to DNA-damaging agents. This suggests a potential synergistic effect when used alongside conventional chemotherapy or radiotherapy. researchgate.net

Furthermore, the development of dual-target inhibitors from the phthalazinone scaffold is an emerging strategy to achieve synergistic effects within a single molecule. Research has shown that derivatives of this compound can be designed to inhibit both BRD4 and PARP1. nih.gov Such dual inhibitors have demonstrated excellent antitumor efficacy in preclinical models of triple-negative breast cancer, along with a high safety profile. nih.gov The rationale behind this approach is that targeting multiple, complementary pathways can lead to a more potent therapeutic effect and may help to circumvent the development of drug resistance. nih.gov